セラミドC8

概要

説明

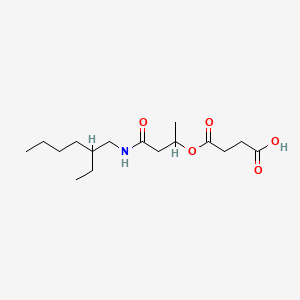

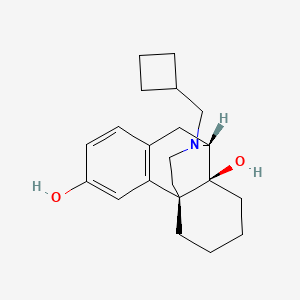

C8-セラミドは、N-オクタノイル-D-エリトロ-スフィンゴシンとしても知られており、天然に存在するセラミドの合成アナログです。セラミドは、スフィンゴシンと脂肪酸で構成される脂質分子ファミリーです。セラミドは細胞シグナル伝達、特に細胞の成長、分化、アポトーシスの調節において重要な役割を果たしています。C8-セラミドは、その強力な生物学的活性と潜在的な治療用途のために、科学研究で注目を集めています。

科学的研究の応用

C8-Ceramide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.

Biology: Investigated for its role in cellular signaling pathways, particularly in apoptosis and cell differentiation.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells

Industry: Utilized in the development of drug delivery systems and as a component in cosmetic formulations.

作用機序

C8-セラミドは、いくつかの分子機構を通じてその効果を発揮します。

アポトーシス誘導: C8-セラミドは、アポトーシスシグナル調節キナーゼ1(ASK1)とJun N末端キナーゼ(JNK)シグナル伝達経路を活性化し、がん細胞でプログラムされた細胞死を誘導します.

活性酸素種(ROS)の生成: 内因性ROSのレベルを増加させ、酸化ストレスとアポトーシスに貢献します.

Akt-mTOR経路の阻害: C8-セラミドは、細胞の生存と増殖に不可欠なAkt-mTORシグナル伝達経路を阻害します.

類似の化合物との比較

C8-セラミドは、以下のようないくつかのセラミドアナログと比較されます。

C2-セラミド: 天然のセラミドの機能を模倣する効果が低い、より短い鎖のアナログです。

C6-セラミド: より短い脂肪酸鎖を持つ別のアナログであり、同様の研究用途でよく使用されます。

ジヒドロセラミド: スフィンゴシンバックボーンの二重結合を欠いている、セラミドの還元型.

C8-セラミドは、その最適な鎖長のためにユニークであり、天然のセラミドの生物学的活性を模倣することに近いが、より安定しており、実験室環境で扱いやすくなっています .

生化学分析

Biochemical Properties

C8 Ceramide interacts with several enzymes and proteins, playing a significant role in biochemical reactions . It is metabolized within cells to generate natural ceramides, often causing a dramatic increase in cellular ceramide levels . This process involves the acylation of sphinganine to dihydroceramide, which is subsequently reduced to ceramide .

Cellular Effects

C8 Ceramide has broad effects on different types of cells, including endothelial cells, microglia, and neurons . It has been shown to increase the level of endogenous reactive oxygen species (ROS) in human non-small-cell lung cancer H1299 cells . Furthermore, it has been demonstrated to induce apoptosis and have anti-proliferative properties .

Molecular Mechanism

C8 Ceramide exerts its effects at the molecular level through various mechanisms. It has been shown to enhance the cognitive function of mice via the PKCδ/NF-κB signaling pathway . Furthermore, it stimulates primary microglia to up-regulate the expression of BDNF mRNA after being treated with lipopolysaccharide (LPS) in vitro .

Temporal Effects in Laboratory Settings

Over time, C8 Ceramide has been observed to increase the level of endogenous ROS in H1299 cells . This suggests that C8 Ceramide may have long-term effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of C8 Ceramide vary with different dosages in animal models. It has been shown to effectively improve postoperative cognitive dysfunction (POCD) of mice after being accepted carotid artery exposure .

Metabolic Pathways

C8 Ceramide is involved in several metabolic pathways. It can be generated from de novo synthesis, sphingomyelin hydrolysis, and/or the salvage pathway . Additionally, ceramide can be synthesized through the dephosphorylation of ceramide 1-phosphate (C1P) by ceramide 1-phosphate phosphatase (CPP) .

Transport and Distribution

C8 Ceramide is an integral membrane protein of the endoplasmic reticulum . It utilizes fatty acyl CoAs of relatively defined chain lengths for N-acylation of the sphingoid long chain base .

Subcellular Localization

C8 Ceramide, being an integral membrane protein of the endoplasmic reticulum, plays a crucial role in maintaining the structure of the plasma membrane and mediating numerous cell-signaling events .

準備方法

合成経路と反応条件

C8-セラミドは、さまざまな化学経路によって合成することができます。一般的な方法の1つは、ピリジンなどの塩基の存在下で、スフィンゴシンをオクタノイルクロリドでアシル化することです。 この反応は通常、室温で行われ、精製後、C8-セラミドが得られます .

工業的生産方法

C8-セラミドの工業的生産には、同様のアシル化反応を用いた大規模合成が用いられることがよくあります。 このプロセスには、研究や治療用途に必要な基準を満たすために、精製や品質管理のための追加の工程が含まれる場合があります .

化学反応の分析

反応の種類

C8-セラミドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: C8-セラミドは、酸化されてセラミド-1-リン酸を生成します。

還元: C8-セラミドの還元により、ジヒドロセラミドが得られます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

生成される主な生成物

酸化: セラミド-1-リン酸

還元: ジヒドロセラミド

科学研究における用途

C8-セラミドは、以下を含む幅広い科学研究用途を持っています。

化学: さまざまな化学反応におけるセラミドの挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路、特にアポトーシスや細胞分化における役割が調査されています。

類似化合物との比較

C8-Ceramide is compared with other ceramide analogs such as:

C2-Ceramide: A shorter-chain analog that is less effective in mimicking natural ceramide functions.

C6-Ceramide: Another analog with a shorter fatty acid chain, often used in similar research applications.

Dihydroceramide: A reduced form of ceramide that lacks the double bond in the sphingosine backbone.

C8-Ceramide is unique due to its optimal chain length, which allows it to closely mimic the biological activities of natural ceramides while being more stable and easier to handle in laboratory settings .

特性

IUPAC Name |

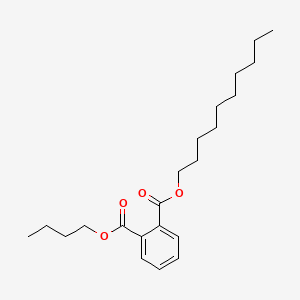

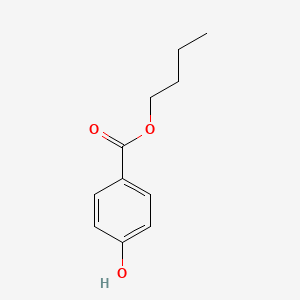

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLCSPGWPLYEQ-WRBRXSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318293 | |

| Record name | C8-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74713-59-0 | |

| Record name | C8-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C8-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。